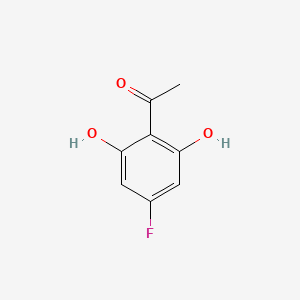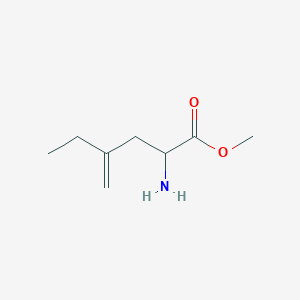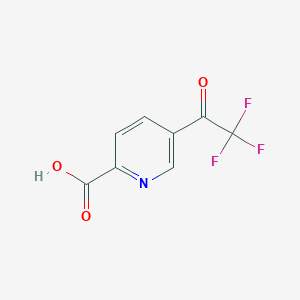
2-(Aminomethyl)-6-methylpyridin-4-oldihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-6-methylpyridin-4-oldihydrobromide is a chemical compound with a pyridine ring structure substituted with an aminomethyl group at the 2-position and a methyl group at the 6-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-methylpyridin-4-oldihydrobromide typically involves the reaction of 2-(aminomethyl)-6-methylpyridine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydrobromide salt. The process may involve the following steps:
Starting Material Preparation: 2-(aminomethyl)-6-methylpyridine is synthesized through a series of reactions starting from commercially available precursors.
Reaction with Hydrobromic Acid: The aminomethylpyridine is reacted with hydrobromic acid in a suitable solvent, such as ethanol or water, under reflux conditions.
Isolation and Purification: The resulting dihydrobromide salt is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-6-methylpyridin-4-oldihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the aminomethyl group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines or other reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(Aminomethyl)-6-methylpyridin-4-oldihydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-methylpyridin-4-oldihydrobromide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)pyridine: Lacks the methyl group at the 6-position.
6-Methylpyridine: Lacks the aminomethyl group at the 2-position.
4-Methylpyridine: Has a methyl group at the 4-position instead of the 6-position.
Uniqueness
2-(Aminomethyl)-6-methylpyridin-4-oldihydrobromide is unique due to the presence of both the aminomethyl and methyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity not observed in similar compounds.
Properties
Molecular Formula |
C7H12Br2N2O |
|---|---|
Molecular Weight |
299.99 g/mol |
IUPAC Name |
2-(aminomethyl)-6-methyl-1H-pyridin-4-one;dihydrobromide |
InChI |
InChI=1S/C7H10N2O.2BrH/c1-5-2-7(10)3-6(4-8)9-5;;/h2-3H,4,8H2,1H3,(H,9,10);2*1H |
InChI Key |
RXQKBXNVOVOICA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C=C(N1)CN.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[2-(aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-5-carbonyl]-1-pentan-2-ylpyrrolidin-2-one;hydrochloride](/img/structure/B13555518.png)





![4-[2-(Aminomethoxy)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13555551.png)


